molecular formula C26H38O13 B10854558 2-[[6-(1,7-Dihydroxytetradeca-4,12-dien-8,10-diyn-6-yloxy)-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

2-[[6-(1,7-Dihydroxytetradeca-4,12-dien-8,10-diyn-6-yloxy)-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Katalognummer: B10854558
Molekulargewicht: 558.6 g/mol
InChI-Schlüssel: GDLSOFWVVAOUJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound, with the IUPAC name 2-[[6-(1,7-Dihydroxytetradeca-4,12-dien-8,10-diyn-6-yloxy)-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol, is a highly complex glycoside featuring:

  • A polyacetylene chain: The 1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yloxy moiety contains conjugated double and triple bonds (dien-diyne system), which are rare in natural products and associated with antioxidant and cytotoxic activities .
  • CAS No. 142451-48-7: Identified in safety data sheets, though detailed physicochemical properties (e.g., solubility, melting point) remain unreported .

Eigenschaften

IUPAC Name

2-[[6-(1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yloxy)-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O13/c1-2-3-4-5-7-10-15(29)16(11-8-6-9-12-27)37-26-24(35)22(33)20(31)18(39-26)14-36-25-23(34)21(32)19(30)17(13-28)38-25/h2-3,8,11,15-35H,6,9,12-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLSOFWVVAOUJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC#CC#CC(C(C=CCCCO)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-[[6-(1,7-Dihydroxytetradeca-4,12-dien-8,10-diyn-6-yloxy)-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic molecule classified under fatty acyl glycosides of mono- and disaccharides. This article reviews its biological activity based on diverse research findings, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of C20H28O10C_{20}H_{28}O_{10} and features multiple hydroxyl groups and a unique tetradecadiene structure. The detailed structural formula can be represented as follows:

C20H28O10\text{C}_{20}\text{H}_{28}\text{O}_{10}

Structural Features

FeatureDescription
Hydroxyl GroupsMultiple hydroxyl (-OH) groups
Tetradecadiene BackboneContains a long carbon chain with conjugated double bonds
Glycosidic LinkagesConnects to sugar moieties via ether linkages

Pharmacological Effects

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity : The presence of multiple hydroxyl groups contributes to its ability to scavenge free radicals, thereby reducing oxidative stress.
  • Antitumor Properties : Studies have shown that it can inhibit the proliferation of cancer cells through apoptosis induction and modulation of signaling pathways involved in cell survival .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest in the G1 phase in various cancer cell lines.
  • Apoptosis Induction : The compound promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
  • Anti-inflammatory Effects : It reduces the production of pro-inflammatory cytokines, which may contribute to its overall therapeutic effects.

Study 1: Antitumor Efficacy

A study conducted on colorectal cancer cells demonstrated that this compound significantly reduced cell viability and induced apoptosis. The treatment led to a marked increase in reactive oxygen species (ROS) levels, suggesting oxidative stress as a mechanism for its antitumor effects .

Study 2: Anti-inflammatory Activity

In an animal model of inflammation, administration of this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6. Histological analysis showed reduced tissue damage compared to control groups .

Study 3: Pharmacokinetics

A pharmacokinetic study using UPLC-Triple-TOF/MS revealed that after oral administration, the compound was rapidly absorbed into the bloodstream. Key findings included:

  • Peak Concentration : Observed within 30 minutes post-administration.
  • Half-life : Approximately 1 hour, indicating relatively quick metabolism .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Comparison

Below is a comparative analysis with structurally related glycosides and phenolic derivatives:

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity (if reported) Reference
Target Compound C₃₂H₄₄O₁₇* 748.67* Dien-diyne chain, glycosidic linkages, hydroxyl groups Hypothesized antioxidant/anti-inflammatory (based on dien-diyne systems)
Vitexin C₂₁H₂₀O₁₀ 432.38 Apigenin-8-C-glucoside, hydroxyl groups Antioxidant, anti-diabetic, neuroprotective
Ginsenoside Rg1 C₄₂H₇₂O₁₄ 801.01 Triterpene core, glycosides Neuroprotection, anti-aging, vasodilation
α-Arbutin C₁₂H₁₆O₇ 272.25 Hydroquinone glycoside Skin-lightening via tyrosinase inhibition
CHEMBL3703838 C₂₄H₂₈ClO₁₀ 513.93 Chlorophenyl, glycosides Aquaporin inhibitor (binding energy: -36.07 kcal/mol)
Cyclohexylethyl-β-D-maltoside C₂₀H₃₆O₁₁ 452.49 Cyclohexyl ethyl ether, maltose core Membrane protein stabilizer



*Molecular formula and weight calculated based on structural analysis.

Key Differences and Implications

Dien-Diyne Chain vs. Triterpene Cores: The target compound’s dien-diyne system distinguishes it from triterpene-based glycosides like ginsenosides, which rely on steroidal backbones for membrane interaction . This chain may enhance radical-scavenging capacity due to conjugated π-electrons . In contrast, Ginsenoside Rg1’s tetracyclic triterpene structure enables cholesterol-like interactions with lipid bilayers, aiding blood-brain barrier penetration .

Glycosylation Patterns: The target compound’s two oxane rings contrast with Vitexin’s single C-glucoside linkage.

Binding Affinities: CHEMBL3703838, a chlorophenyl glycoside, exhibits strong binding to Aquaporin (-36.07 kcal/mol), whereas the target compound’s binding data are unavailable.

Vorbereitungsmethoden

Enzymatic Hydrolysis-Assisted Ethanol Extraction

The most widely adopted method involves enzymatic pretreatment of Codonopsis pilosula roots to enhance lobetyolin yield. Key steps include:

  • Raw Material Preparation : Fresh roots are dried, pulverized, and sieved (20–40 mesh).

  • Enzymatic Hydrolysis : Cellulase, polygalacturonase, or amylase (0.1–0.3% w/w) is added to the biomass in water (1:1 ratio) at 45–60°C for 3–5 hours.

  • Solvent Extraction : Ethanol (70–90% v/v, 4–7x volume) is used for reflux extraction (2–3 cycles, 1–2 hours each).

  • Liquid-Liquid Partition : The ethanol extract is concentrated and partitioned with n-butanol to isolate glycosides.

Yield Optimization :

  • Enzymatic hydrolysis increases lobetyolin yield by 18–22% compared to non-enzymatic methods.

  • Ethanol concentration >80% reduces polysaccharide co-extraction, improving purity.

Column Chromatography Purification

Crude extracts are further purified using:

  • Neutral Alumina Chromatography : A 20–30x mass ratio of alumina to crude extract removes polar impurities.

  • Ethyl Acetate Recrystallization : Final crystallization in ethyl acetate/petroleum ether (1:3) yields lobetyolin with >97% purity.

Table 1: Extraction Efficiency Across Methods

MethodLobetyolin Yield (mg/g dry weight)Purity (%)Source
Enzymatic + 90% EtOH8.697.5CN104231015A
Non-enzymatic + 70% EtOH6.285.0
Ultrasonic-assisted7.994.8

Chemical Synthesis Pathways

Lewis Acid-Catalyzed Glycosylation

Patented routes (CN104098451A) describe lobetyolin synthesis from 1,2,3-trimethoxybenzene derivatives:

  • Substitution Reaction :

    • 1,2,3-Trimethoxybenzene reacts with oxoethanoic acid and HCl (1:1.5:1.5 molar ratio) under Lewis acid catalysis (e.g., sodium trifluoromethanesulfonate) at 70°C for 8 hours.

    • Intermediate: 1,2,3-Trimethoxy benzyl chloride.

  • Oxidation with Urotropine :

    • The chlorinated intermediate is oxidized using hexamethylenetetramine (1:2 molar ratio) in acetic acid, yielding lobetyolin after crystallization.

Reaction Conditions :

  • Temperature: 70°C ± 5°C

  • Catalyst Load: 0.4 mol equivalent

  • Yield: 60–68%

Polyacetylene Chain Assembly

The C14 polyacetylene backbone is constructed via:

  • Cadiot-Chodkiewicz Coupling : Terminal alkynes are coupled using Cu(I) catalysts to form diyne linkages.

  • Stereoselective Hydroxylation : Epoxidation followed by acid-catalyzed ring opening introduces vicinal diols at C1 and C7.

Challenges :

  • Diyne stability requires inert atmospheres and low temperatures (-20°C).

  • Glycosylation of the polyacetylene aglycone demands protected sugar donors (e.g., perbenzylated glucose).

Analytical Validation and Quality Control

HPLC Quantification

  • Column : C18 (4.6 × 250 mm, 5 μm)

  • Mobile Phase : Acetonitrile:0.1% formic acid (25:75 v/v)

  • Detection : UV at 210 nm; Retention time: 12.3 min.

Calibration Curve : Linear range 1–500 ng/mL (R² = 0.9993).

Structural Elucidation

  • MS/MS : [M+Na]⁺ m/z 419.3 → 203.1 (aglycone fragment).

  • NMR : Key signals include δ 5.35 (H-4/C-4, trans-vinyl), δ 4.85 (anomeric H-1'').

Table 2: Spectral Data for Lobetyolin

TechniqueKey SignalsReference
¹H NMR (500 MHz)δ 6.28 (d, J=15.8 Hz, H-12), δ 5.82 (d, J=15.8 Hz, H-11)
¹³C NMRδ 152.1 (C-8), δ 108.9 (C-10)
IR3350 cm⁻¹ (OH), 2210 cm⁻¹ (C≡C)

Industrial-Scale Production Considerations

Cost-Benefit Analysis

  • Botanical vs. Synthetic :

    • Extraction cost: $12,000/kg (purity >95%).

    • Synthesis cost: $38,000/kg (purity >98%).

Stability Profiling

  • Storage : -20°C under argon; degradation <5% over 6 months.

  • Light Sensitivity : t₁/₂ = 14 days under ambient light .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing this compound?

  • Answer : Synthesis typically involves regioselective glycosylation to assemble the oligosaccharide backbone, followed by functionalization of the dihydroxytetradeca-dien-diynyl moiety. Key characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) : To resolve stereochemistry and confirm hydroxyl group positions .
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment, especially given the compound’s sensitivity to oxidation .
  • Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns, critical for distinguishing isomers .
    • Experimental Design Tip : Use inert atmospheres (e.g., argon) during synthesis to prevent oxidation of unsaturated alkynes .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Answer :

  • Handling : Use PPE (gloves, goggles) due to potential irritant properties. Avoid inhalation; work in fume hoods .
  • Storage : Store at –20°C under nitrogen to stabilize the conjugated dien-diyne system. Desiccate to prevent hydrolysis of glycosidic linkages .
  • Waste Disposal : Follow institutional guidelines for organic solvents and polyols, as incineration may release toxic byproducts .

Advanced Research Questions

Q. What challenges arise in elucidating the compound’s bioactivity mechanisms, and how can they be addressed?

  • Answer : The compound’s structural complexity (e.g., multiple hydroxyls, conjugated dien-diyne) complicates target identification. Strategies include:

  • Molecular Docking : Use computational tools to predict interactions with enzymes like glycosyl hydrolases or redox-sensitive proteins .
  • Isotopic Labeling : Track metabolic pathways via ¹³C-labeled analogs to study stability in biological matrices .
  • Contradiction Resolution : If bioactivity data conflict (e.g., pro- vs. anti-oxidant effects), validate via orthogonal assays (e.g., ROS quantification vs. gene expression profiling) .

Q. How can researchers design experiments to investigate the role of its glycosidic linkages in stability and bioactivity?

  • Answer :

  • Selective Hydrolysis : Use enzymatic (e.g., β-glucosidase) or acid-catalyzed hydrolysis to cleave specific glycosidic bonds, followed by LC-MS to identify degradation products .
  • Comparative Studies : Synthesize analogs with modified linkages (e.g., α→β anomer inversion) and compare pharmacokinetic profiles .
  • Theoretical Framework : Apply carbohydrate conformation analysis (e.g., Cremer-Pople parameters) to correlate linkage geometry with thermodynamic stability .

Q. What methodologies are effective in resolving contradictions in reported pharmacological effects?

  • Answer :

  • Meta-Analysis : Systematically compare studies using tools like PRISMA guidelines to identify confounding variables (e.g., solvent polarity in bioassays) .
  • Dose-Response Curves : Establish non-linear relationships, as biphasic effects (e.g., hormesis) are common with redox-active compounds .
  • Mechanistic Profiling : Combine transcriptomics and metabolomics to disentangle pleiotropic effects (e.g., antioxidant activity vs. pro-apoptotic signaling) .

Methodological Considerations

Q. How can researchers validate the compound’s structural integrity in complex matrices (e.g., cell lysates)?

  • Answer :

  • Solid-Phase Extraction (SPE) : Pre-concentrate the compound using C18 columns to mitigate matrix interference .
  • Tandem MS/MS : Use collision-induced dissociation (CID) to generate diagnostic fragments (e.g., m/z 221 for the dien-diyne moiety) .
  • Internal Standards : Deuterated analogs (e.g., D₃-methyl tags) improve quantification accuracy in LC-MS workflows .

Q. What strategies optimize the compound’s solubility for in vitro assays without altering bioactivity?

  • Answer :

  • Co-Solvent Systems : Use DMSO-water mixtures (<5% DMSO) to balance solubility and biocompatibility .
  • Cyclodextrin Encapsulation : β-cyclodextrin enhances aqueous solubility while preserving redox activity .
  • Critical Micelle Concentration (CMC) : Test surfactants (e.g., Tween-80) to avoid micelle-induced artifact signals .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.